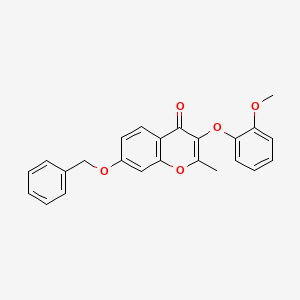

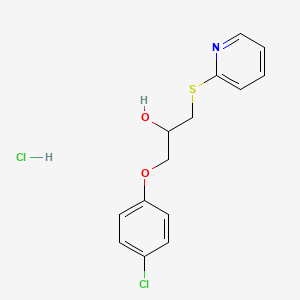

![molecular formula C18H15N3O4S B2761670 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323792-06-8](/img/structure/B2761670.png)

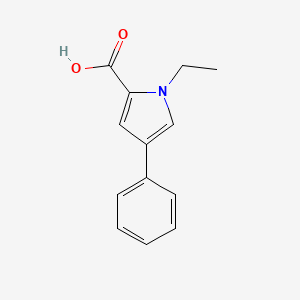

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic compound . It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation .

Synthesis Analysis

The synthesis of similar compounds has been discussed in several studies. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols was developed . Another approach involved the use of methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. One of the key steps in the synthesis process is the Pd-catalyzed highly enantioselective intramolecular O-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using computational methods. For instance, the electronic properties were computed using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set for the optimized geometries .Applications De Recherche Scientifique

Metabolism of Strained Rings

A study investigated AZD1979, a compound related to the query chemical, focusing on its metabolism involving glutathione S-transferase–catalyzed formation without prior bioactivation. This research provides insights into the metabolic pathways of similar compounds, demonstrating a unique mechanism of glutathione attack on strained ring systems, highlighting its implications in drug metabolism and design (Li et al., 2019).

Azetinone Formation and Reactivity

Another study explored the reactivity of β-lactam-4-ylidene derivatives, shedding light on the mechanisms underlying the formation of azetinone and its competitive reactions. This research contributes to our understanding of the chemical behavior of complex organic molecules, which could be crucial for synthesizing novel compounds with potential applications in materials science and pharmaceuticals (Zoghbi & Warkentin, 1992).

Synthesis and Ring Opening of Benzothienooxazines

Research on the synthesis and ring opening of benzothienooxazines provides valuable information on the structural manipulation of thiophene-based compounds. Such studies are crucial for the development of new materials and drugs, expanding the utility of thiophene derivatives in various fields (Ried, Oremek, & Guryn, 1981).

Antioxidant and Antimicrobial Activities

A study on the synthesis and evaluation of new derivatives for their antioxidant and antimicrobial activities highlights the potential of such compounds in developing treatments for oxidative stress-related diseases and infections. This research emphasizes the importance of chemical modifications to enhance biological activities and therapeutic potential (Bassyouni et al., 2012).

Inhibitors of B-Raf Kinase

Investigations into novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as inhibitors of B-Raf kinase for their anti-proliferative activities against melanoma cell lines illustrate the application of such compounds in cancer therapy. This study demonstrates the therapeutic potential of structurally complex compounds in targeting specific molecular pathways involved in cancer (Yang et al., 2012).

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-18(14-10-23-12-4-1-2-5-13(12)24-14)21-8-11(9-21)17-19-16(20-25-17)15-6-3-7-26-15/h1-7,11,14H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNSNTVZYVOXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

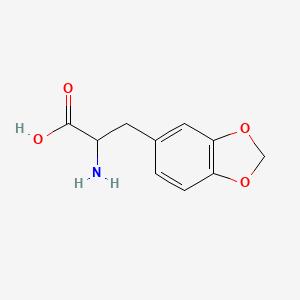

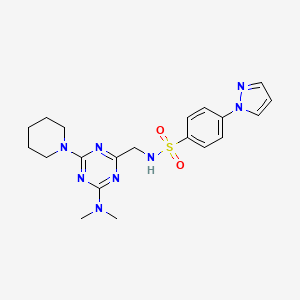

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2761591.png)

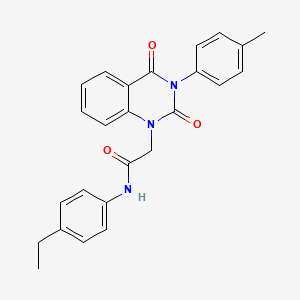

![N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2761602.png)

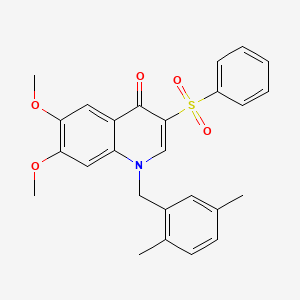

![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)